molecular formula C12H10F3N3OS2 B2987186 2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 338966-33-9

2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2987186
CAS No.: 338966-33-9
M. Wt: 333.35
InChI Key: BVTZTTZLSZCEPD-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5 of the thiadiazole ring and a 4-methylphenylsulfanyl moiety at the acetamide side chain. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage modulates electronic properties and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-7-2-4-8(5-3-7)20-6-9(19)16-11-18-17-10(21-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTZTTZLSZCEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, with the CAS number 338966-33-9, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C12H10F3N3OS2
  • Molecular Weight : 333.35 g/mol
  • Density : 1.47 g/cm³ (predicted)
  • pKa : 7.57 (predicted)

Synthesis and Derivatives

The synthesis of various thiadiazole derivatives has been explored in the literature, highlighting their potential as anticancer agents. The compound is a derivative that incorporates a trifluoromethyl group and a sulfanyl moiety, both of which are known to influence biological activity positively.

Anticancer Properties

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically:

  • Cytotoxicity : In vitro assays have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 3.29 to 10 µg/mL .

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

  • Inhibition of Kinase Activity : Compounds have shown the ability to inhibit protein kinases such as Bcr-Abl, which is crucial for the proliferation of certain cancer cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in specific phases (G0/G1 and G2/M), leading to reduced cell proliferation .
  • Molecular Docking Studies : Computational studies suggest that these compounds may interact with key amino acid residues in target proteins, enhancing their inhibitory effects on cancer cell growth .

Case Studies

A selection of relevant studies highlights the biological activity of related compounds:

Study ReferenceCompoundCell LineIC50 Value
Compound 2K5627.4 µM
Thiadiazole DerivativeHCT1163.29 µg/mL
Thiadiazole DerivativeMCF-710 µg/mL

These findings underscore the potential of thiadiazole derivatives as promising candidates for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of 1,3,4-Thiadiazole Acetamides

Key structural analogs are summarized below based on substituent variations at the thiadiazole and acetamide moieties:

Compound Name Thiadiazole Substituent Acetamide Substituent Key Features
Target Compound 5-CF₃ 2-(4-Methylphenylsulfanyl) High lipophilicity; potential for enhanced target binding
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (25) 5-CF₃ 2-(3-Chlorophenyl) Strong caspase activation (anticancer); IC₅₀ = 8.107 μM (HepG2)
2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (26) 5-CF₃ 2-(4-Chlorophenyl) Superior cytotoxicity against MCF7 breast cancer cells
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-Benzylthio 2-(4-Trifluoromethylphenyl) Cytotoxic against MDA (breast), PC3 (prostate), and U87 (glioblastoma)
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 5-(4-Trifluoromethylbenzylthio) 2-(4-Chlorophenoxy) Structural complexity with dual aryl groups; uncharacterized bioactivity

Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents on melting points, solubility, and synthetic yields:

Compound Name Melting Point (°C) Yield (%) Notable Properties
Target Compound Not reported N/A Predicted high lipophilicity (logP ~3.5) due to -CF₃ and aryl groups
Compound 25 Not reported N/A Moderate solubility in polar aprotic solvents (e.g., DMSO)
Compound 26 Not reported N/A Similar logP to target compound; chloro substituent enhances metabolic stability
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Not reported 60–85% High yield; benzylthio group may reduce aqueous solubility
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 135–136 72% Lower melting point due to methoxy group; moderate yield
Anticancer Activity:
  • Compounds 25 and 26 : Demonstrated potent caspase 3/8/9 activation in MCF7 cells, with IC₅₀ values comparable to doxorubicin . The trifluoromethyl group enhances apoptosis induction by stabilizing interactions with hydrophobic kinase domains .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Showed dose-dependent cytotoxicity (CTC₅₀ = 0.794 μM against breast cancer) via tyrosine kinase inhibition .
  • Target Compound : Expected to exhibit superior activity due to the 4-methylphenylsulfanyl group, which may improve membrane permeability compared to chlorophenyl analogs .
Enzyme Inhibition:
  • Flufenacet (Herbicide) : Contains a 5-CF₃ thiadiazole core but lacks the acetamide moiety; acts as a herbicide via inhibition of fatty acid synthesis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide?

The synthesis typically involves coupling a thiol-containing aromatic moiety (e.g., 4-methylthiophenol) with a functionalized 1,3,4-thiadiazole intermediate. A common approach is refluxing thiosemicarbazide derivatives with POCl₃ to form the thiadiazole ring, followed by nucleophilic substitution or amidation reactions . For example, POCl₃-mediated cyclization at 90°C under reflux conditions is a critical step for constructing the 1,3,4-thiadiazole core . Post-synthetic modifications, such as introducing the trifluoromethyl group, often require fluorinated reagents under anhydrous conditions.

Q. How is the structural characterization of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. For related acetamide-thiadiazole derivatives, studies have resolved crystal structures to validate bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) . Spectroscopic techniques like ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) are routinely used to confirm functional groups and purity. For instance, the sulfanyl group’s presence is confirmed via characteristic S-H stretching vibrations (~2550 cm⁻¹ in IR) and deshielded proton signals in NMR .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Standard cytotoxicity assays such as MTT or SRB are used to evaluate antiproliferative effects against cancer cell lines (e.g., MDA-MB-231, PC3, or U87). IC₅₀ values are calculated using dose-response curves, with positive controls like doxorubicin . Enzymatic assays targeting kinases (e.g., abl/src) may also be employed, given the structural similarity of thiadiazole derivatives to known kinase inhibitors .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the anticancer mechanism of this compound?

Mechanistic studies often combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify dysregulated pathways. For example, compounds with a trifluoromethyl-thiadiazole moiety have shown inhibition of tyrosine kinases, which can be validated via Western blotting for phosphorylated substrates (e.g., STAT3 or ERK) . Molecular docking simulations against kinase crystal structures (PDB entries) can predict binding modes, while flow cytometry assesses apoptosis (Annexin V/PI staining) or cell cycle arrest .

Q. How should contradictory cytotoxicity data across studies be resolved?

Contradictions may arise from differences in cell line specificity, assay protocols, or compound purity. A systematic approach includes:

  • Standardizing assay conditions (e.g., serum concentration, incubation time).
  • Validating purity via HPLC (>95%) and confirming solubility in DMSO/PBS .
  • Cross-referencing with structural analogs (e.g., replacing the trifluoromethyl group with -NO₂ or -Cl) to identify pharmacophore requirements . For instance, N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide showed high carcinogenicity in rats, while trifluoromethyl analogs demonstrated anticancer activity, highlighting substituent-dependent effects .

Q. What methodologies are used to evaluate environmental persistence and ecotoxicological impacts?

Long-term environmental studies should assess:

  • Photodegradation : HPLC-MS to identify breakdown products under UV/visible light.
  • Bioaccumulation : Measuring logP values (octanol-water partition coefficients) to predict lipid solubility .
  • Ecotoxicology : Acute toxicity assays on model organisms (e.g., Daphnia magna or Danio rerio) and chronic exposure studies to evaluate endocrine disruption .

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